molecular formula C8H11N3O3S B047070 2-Aminosulfonyl-N,N-dimethylnicotinamide CAS No. 112006-75-4

2-Aminosulfonyl-N,N-dimethylnicotinamide

Cat. No. B047070
M. Wt: 229.26 g/mol
InChI Key: WYFKZPLSYVJLRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "2-Aminosulfonyl-N,N-dimethylnicotinamide" has been described through multiple methods, highlighting its accessibility for research and industrial applications. Peng Xue-wei (2011) detailed a synthesis route starting from 2-chloronicotinic acid, involving sulfhydrylation by thiourea to achieve a total yield of 58.1% (Peng Xue-wei, 2011). Sun Jian (2006) optimized the synthesis process to achieve a higher yield of 86%, marking a significant improvement over previous methods (Sun Jian, 2006).

Molecular Structure Analysis

The molecular structure of "2-Aminosulfonyl-N,N-dimethylnicotinamide" has been studied extensively. Research by Stéphane Turcotte et al. (2012) on N-Aminosulfamides, closely related to our compound of interest, explored the replacement of the C(α)H and the carbonyl of an amino acid residue with a nitrogen atom and a sulfonyl group, respectively. This research provides insights into the molecular structure and potential reactivity of such compounds (Stéphane Turcotte, Samir Bouayad‐Gervais, W. Lubell, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of "2-Aminosulfonyl-N,N-dimethylnicotinamide" are pivotal in its applications. A study by Sadegh Khazalpour and D. Nematollahi (2015) on the electrochemical and chemical synthesis of different types of sulfonamide derivatives, including N,N-dimethyl derivatives, underscores the versatility of this compound in forming varied chemical structures (Sadegh Khazalpour, D. Nematollahi, 2015).

Physical Properties Analysis

Although specific studies on the physical properties of "2-Aminosulfonyl-N,N-dimethylnicotinamide" were not identified in this search, related research can provide a foundation for understanding its behavior. For example, studies on similar sulfonamide compounds reveal that these molecules typically exhibit significant solubility in polar solvents, a factor that could influence the physical properties of our compound of interest.

Chemical Properties Analysis

The chemical properties of "2-Aminosulfonyl-N,N-dimethylnicotinamide" can be inferred from its functional groups and synthesis pathways. Its sulfonamide group suggests it could participate in various chemical reactions, including sulfonylation and aminosulfonylation processes. Yuewen Li, R. Mao, and Jie Wu (2017) detailed an N-radical initiated aminosulfonylation of unactivated C(sp3)-H bond through sulfur dioxide insertion, demonstrating the reactive potential of sulfonamide derivatives in organic synthesis (Yuewen Li, R. Mao, Jie Wu, 2017).

Scientific Research Applications

  • Herbicide Intermediate : It's a key intermediate in the synthesis of the herbicide nicosulfuron. The optimization of its synthetic route has been a focus to increase yield and purity. Initial yields were around 58.1% but later improved to 86% (Peng Xue-wei, 2011; Sun Jian, 2006; Li Yan-long, 2010).

  • Cancer Research : Compounds related to 2-aminosulfonyl-N,N-dimethylnicotinamide, like C-2 sulfonamido pyrimidine nucleosides, have shown moderate inhibition of tumor cell growth in vitro, suggesting potential as anti-cancer agents (I. Krizmanić et al., 2003).

  • Biomedical Applications : The aminosulfonyl group plays a crucial role in selectivity of certain compounds towards enzyme inhibition, potentially useful in designing drugs targeting specific proteins or receptors (G. L. Grunewald et al., 1997).

  • Antibacterial and Antifungal Agents : Novel heterocyclic compounds incorporating the sulfamoyl moiety from 2-aminosulfonyl-N,N-dimethylnicotinamide show promising antibacterial and antifungal activities, suggesting its use in developing antimicrobial agents (E. Darwish et al., 2014).

  • Environmental Cleanup : The compound's derivatives, especially in the context of nicosulfuron, are of interest in environmental cleanup and biodegradation studies, highlighting its relevance in reducing pollution and aiding in soil remediation (Weisong Zhao et al., 2015).

  • Chemical Synthesis & Polymer Research : It has applications in developing new strategies for the synthesis of hyperbranched polymers and various other chemical compounds, showing its versatility in chemical engineering and materials science (D. Yan & Chao Gao, 2000).

Safety And Hazards

According to the European Chemicals Agency (ECHA), this substance is harmful to aquatic life with long-lasting effects and may cause an allergic skin reaction .

properties

IUPAC Name

N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKZPLSYVJLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888854
Record name 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminosulfonyl-N,N-dimethylnicotinamide

CAS RN

112006-75-4
Record name 2-Aminosulfonyl-N,N-dimethylnicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112006-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminosulfonyl-N,N-dimethylnicotamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Record name 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminosulfonyl-N,N-dimethylnicotinamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.268
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Record name 3-PYRIDINECARBOXAMIDE, 2-(AMINOSULFONYL)-N,N-DIMETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
W Zhao, C Wang, L Xu, C Zhao, H Liang… - Journal of Environmental …, 2015 - Elsevier
A bacterial strain ZWS11 was isolated from sulfonylurea herbicide-contaminated farmland soil and identified as a potential nicosulfuron-degrading bacterium. Based on morphological …
Number of citations: 47 www.sciencedirect.com
I Krizmanić, A Višnjevac, M Luić, L Glavaš-Obrovac… - Tetrahedron, 2003 - Elsevier
The C-2 sulfonamido pyrimidine nucleosides were prepared by opening the 2,2′- or 2,3′-bond in anhydronucleosides under nucleophilic attack of sulfonamide anions. Reaction of …
Number of citations: 24 www.sciencedirect.com
J Zhong, S Wu, WJ Chen, Y Huang, Q Lei, S Mishra… - Chemosphere, 2023 - Elsevier
Nicosulfuron is among the sulfonylurea herbicides that are widely used to control annual and perennial grass weeds in cornfields. However, nicosulfuron residues in the environment …
Number of citations: 7 www.sciencedirect.com
J Song, J Gu, Y Zhai, W Wu, H Wang, Z Ruan… - Bioresource …, 2013 - Elsevier
The fungal strain LZM1 was isolated from activated sludge and found to be capable of utilizing nicosulfuron as the sole nitrogen source for growth. Based on morphological and internal …
Number of citations: 81 www.sciencedirect.com
M Li, J Song, Q Ma, D Kong, Y Zhou… - Journal of agricultural …, 2020 - ACS Publications
A total of five strains of nicosulfuron-degrading bacteria were isolated from a continuously cultivated microbial consortium using culturomics. Among them, a novel Pseudomonas strain, …
Number of citations: 31 pubs.acs.org
S Zhou, J Song, W Dong, Y Mu, Q Zhang… - Journal of agricultural …, 2017 - ACS Publications
Nicosulfuron is a common environmental pollutant, posing a great threat to aquatic systems and causing significant damage to crops. This study reported a cold-adapted strain …
Number of citations: 20 pubs.acs.org
B Žinić, I Krizmanić, LJ Glavaš-Obrovac… - … and Nucleic Acids, 2003 - Taylor & Francis
The introduction of sulfonamido group on the C-2 position of pyrimidine nucleosides was achieved by ring opening of 2,2′- and 2,3′-anhydronucleosides. N-sulfonyl derivatives of …
Number of citations: 5 www.tandfonline.com
R Zhao, X Zhang, F Chen, X Man, W Jiang - International Journal of …, 2019 - mdpi.com
The widely used sulfonylurea herbicides have caused negative effects on the environment and human beings. Electrochemical degradation has attracted much attention in the …
Number of citations: 26 www.mdpi.com
Z Zhang, D Yang, J Wang, J Huo, J Zhang - Process Biochemistry, 2020 - Elsevier
The interactions between nicosulfuron and two degradation enzymes (vegetative catalase 1 and manganese ABC transporter) from the Bacillus subtilis YB1 strain were studied and …
Number of citations: 3 www.sciencedirect.com
Z Zhang, D Yang, H Si, J Wang, RE Parales… - Environmental …, 2020 - Elsevier
Bacillus subtilis YB1 is a strain that can efficiently transform nicosulfuron. In order to study its remediation ability and effects on other microorganisms in the soil, indoor biological …
Number of citations: 17 www.sciencedirect.com

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